REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[F:12].[C:13]([Cu])#[N:14].[O-]S([O-])(=O)=O.[Na+].[Na+].CC(OC)(C)C>CN1C(=O)CCC1>[F:12][C:3]1[CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[C:6]([F:8])=[CH:7][C:2]=1[C:13]#[N:14] |f:2.3.4|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
|
Name
|
CuCN
|
Quantity
|
71.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 160° C. under N2 over 450 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to a pre-heated 160° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
STIRRING
|
Details
|
stirred for an additional 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was charged with 800 mL of water
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous layer was extracted with MTBE
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from EtOH/water (2/1)
|
Reaction Time |
450 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |